molecular formula C15H26N2O5 B2490833 (2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]-4-methylpentanoic Acid CAS No. 2155902-42-2

(2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]-4-methylpentanoic Acid

Cat. No.: B2490833
CAS No.: 2155902-42-2
M. Wt: 314.382
InChI Key: BOXBPDRUMXMODP-DTIOYNMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]-4-methylpentanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly significant in peptide synthesis and other areas of organic chemistry due to its stability and ease of deprotection.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]-4-methylpentanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable base. The reaction conditions often include solvents such as dichloromethane and bases like triethylamine. The Boc protection is achieved through the formation of a carbamate linkage, which is stable under a variety of conditions .

Industrial Production Methods

Industrial production of Boc-protected amino acids, including this compound, involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility .

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-[4-(Fmoc-amino)-2-oxo-1-pyrrolidinyl]-4-methylpentanoic acid: Similar to the Boc-protected compound but uses the fluorenylmethyloxycarbonyl (Fmoc) group for protection.

    (2S)-2-[4-(Cbz-amino)-2-oxo-1-pyrrolidinyl]-4-methylpentanoic acid: Uses the carbobenzyloxy (Cbz) group for protection.

Uniqueness

The uniqueness of (2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]-4-methylpentanoic acid lies in the stability and ease of removal of the Boc group. The Boc group is stable under basic conditions and can be selectively removed under mild acidic conditions, making it highly versatile in organic synthesis .

Properties

IUPAC Name

(2S)-4-methyl-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O5/c1-9(2)6-11(13(19)20)17-8-10(7-12(17)18)16-14(21)22-15(3,4)5/h9-11H,6-8H2,1-5H3,(H,16,21)(H,19,20)/t10?,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOXBPDRUMXMODP-DTIOYNMSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)N1CC(CC1=O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)N1CC(CC1=O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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